5-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a complex organic compound featuring a thiazole ring, a sulfamoyl group, and a thiophene carboxamide moiety. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been reported to exhibit antibacterial activity . These molecules are known to interact with bacterial cells, suggesting that the bacterial cell components could be the potential targets of this compound .
Mode of Action
It is suggested that the compound may interact with its targets in a distinctive way when used in conjunction with a cell-penetrating peptide . This interaction could lead to changes in the bacterial cells, such as the creation of pores in the bacterial cell membranes .
Biochemical Pathways
Given the antibacterial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their death .
Result of Action
The compound, when used in conjunction with a cell-penetrating peptide, has been reported to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound is suggested to exhibit faster killing-kinetics towards bacterial cells and create pores in the bacterial cell membranes . .
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Thiazole Synthesis: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.
Sulfamoylation: The sulfamoyl group can be introduced using sulfamoyl chloride in the presence of a base.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This often requires the use of specialized equipment and controlled environments to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazoles or sulfamoyl derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide
2-Chloro-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)acetamide
Uniqueness: 5-Chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and biological activity set it apart from similar compounds.
Properties
IUPAC Name |
5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S3/c15-12-6-5-11(23-12)13(19)17-9-1-3-10(4-2-9)24(20,21)18-14-16-7-8-22-14/h1-8H,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZDCNNTEYNHQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)S(=O)(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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